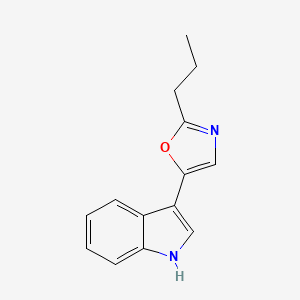

1H-Indole, 3-(2-propyl-5-oxazolyl)-

Description

Historical Context and Significance of Indole (B1671886) Derivatives in Chemical and Biological Research

The indole nucleus, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, has a rich history dating back to the study of the dye indigo. wisdomlib.org Its derivatives are fundamental to a multitude of biologically active molecules, both natural and synthetic. wisdomlib.orgnih.gov The indole scaffold is a versatile framework in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comwisdomlib.orgresearchgate.net

The significance of indole derivatives is underscored by their presence in essential biomolecules. nih.gov For instance, the amino acid tryptophan, a fundamental building block of proteins, features an indole ring. nih.gov Neurotransmitters like serotonin, which plays a crucial role in mood regulation, and melatonin, which is involved in sleep patterns, are also indole derivatives. nih.gov In the realm of pharmaceuticals, iconic drugs such as the anti-inflammatory indomethacin (B1671933) and the anti-cancer vinca (B1221190) alkaloids (vinblastine and vincristine) contain the indole core, highlighting its importance in medicine. nih.govmdpi.com The continued exploration of indole chemistry remains a central theme in the development of new therapeutic agents. researchgate.net

The Role of Oxazole (B20620) Moieties in Heterocyclic Chemistry and Bioactive Compounds

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. wikipedia.orgnumberanalytics.com This scaffold is a key constituent of many natural products, particularly those isolated from marine organisms, and has garnered significant attention from medicinal chemists. tandfonline.comnih.govnih.gov Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. aip.orgontosight.ai

The oxazole ring is an important pharmacophore that can interact with various enzymes and receptors through diverse non-covalent bonds. tandfonline.com Its unique electronic and structural features make it a valuable component in the design of novel bioactive molecules. aip.org The versatility of the oxazole moiety is demonstrated by its incorporation into a range of therapeutic agents. nih.govnih.govresearchgate.net

Rationale for Investigating Hybrid Indole-Oxazole Architectures

The hybridization of distinct pharmacophores is a well-established strategy in drug discovery aimed at creating novel molecules with potentially enhanced or synergistic biological activities. The combination of the indole and oxazole scaffolds is a compelling approach due to the complementary and diverse biological profiles of each moiety. nih.gov

The resulting indole-oxazole hybrids are envisioned to interact with multiple biological targets or to exhibit improved pharmacokinetic properties. Research into such hybrid structures has been driven by the quest for new therapeutic agents, particularly in the areas of anticancer and antimicrobial drug development. thesciencein.orgchula.ac.thresearchgate.net The linkage of these two heterocyclic systems can be achieved through various synthetic strategies, leading to a diverse array of molecular architectures with unique three-dimensional shapes and electronic properties. nih.gov

Overview of the Research Landscape for 1H-Indole, 3-(2-propyl-5-oxazolyl)-

A review of the scientific literature indicates that while there is extensive research on indole and oxazole derivatives as separate entities and growing interest in indole-oxazole hybrids, specific studies focusing on 1H-Indole, 3-(2-propyl-5-oxazolyl)- are not extensively documented. However, the foundational research on similar 3-(5-oxazolyl)indole natural products and their derivatives provides a strong basis for the potential bioactivity of this specific compound. sioc-journal.cn

Research on related structures, such as 3-(5-oxazolyl)indoles, has highlighted their potential in medicine and as pesticides. sioc-journal.cn The synthesis of the 3-(5-oxazolyl)indole skeleton is a key area of investigation, with various methods being developed to construct the indole and oxazole rings and link them together. sioc-journal.cn The exploration of different substituents on both the indole and oxazole rings is a common strategy to modulate the biological activity of these hybrid molecules. For instance, studies on 3-(1H-imidazol-5-yl)-1H-indoles, a related class of compounds, have shown that substitutions on the indole and imidazole (B134444) rings can lead to potent and selective antimicrobial and antifungal agents. nih.gov The synthesis of various 3-(5-substituted phenyl- wisdomlib.orgwisdomlib.orgtandfonline.comoxadiazol-2-yl)-1H-indoles has also been reported, with some derivatives showing promising antimicrobial activity. nih.gov

The general synthetic routes towards such compounds often involve the construction of one heterocycle onto the other. For example, the synthesis of 5-(3-indolyl)oxazoles has been achieved through the iodine-catalyzed oxidative annulation of 3-cyanoacetylindoles with benzylamines. researchgate.net Another approach involves the reaction of 1H-indole-3-carboxylic acid hydrazide with substituted carboxylic acids to yield indole-substituted oxadiazoles. nih.gov These established synthetic methodologies could likely be adapted for the specific synthesis of 1H-Indole, 3-(2-propyl-5-oxazolyl)-.

While direct research on 1H-Indole, 3-(2-propyl-5-oxazolyl)- is limited, the existing body of work on analogous indole-oxazole hybrids suggests that this compound holds potential for biological activity and warrants further investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1H-indol-3-yl)-2-propyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-5-14-16-9-13(17-14)11-8-15-12-7-4-3-6-10(11)12/h3-4,6-9,15H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQVQYHMHWZCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918125 | |

| Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93773-64-9 | |

| Record name | WS 30581A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1H-Indole, 3-(2-propyl-5-oxazolyl)-

A retrosynthetic analysis of 1H-Indole, 3-(2-propyl-5-oxazolyl)- reveals several potential disconnections. The most logical approach involves separating the indole (B1671886) and oxazole (B20620) ring systems. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-C bond between the indole and oxazole rings. This strategy considers the formation of the bond between the C3 position of a pre-formed indole nucleus and the C5 position of a pre-formed oxazole ring, or vice versa. This would typically involve a cross-coupling reaction.

Pathway B: Sequential construction of the heterocyclic rings. This involves forming one of the rings onto a precursor that already contains the other. For instance, constructing the oxazole ring from a 3-functionalized indole precursor, or forming the indole ring from a precursor already bearing the oxazole moiety.

Given the prevalence of methods for the direct functionalization of the indole C3 position, Pathway B, specifically the formation of the oxazole ring on a pre-existing indole scaffold, appears to be a more practical and convergent approach. This leads to the key intermediate, indole-3-carboxaldehyde (B46971) or a derivative thereof, which can serve as the foundation for building the oxazole ring. A further disconnection of the oxazole ring points towards a condensation reaction between an indole-3-carbonyl derivative and a suitable C2-N synthon.

Classical and Modern Approaches to Indole Core Synthesis Relevant to 1H-Indole, 3-(2-propyl-5-oxazolyl)- Precursors

The synthesis of the indole core, specifically substituted at the 3-position, is a well-trodden path in organic synthesis. Several classical and modern methods can be adapted to prepare the necessary precursors for 1H-Indole, 3-(2-propyl-5-oxazolyl)-.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com To generate a 3-substituted indole precursor, an appropriately substituted carbonyl compound is required.

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgbyjus.com A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) yields the final indole ring. wikipedia.orgbyjus.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.orgmdpi.com For the synthesis of a precursor to 1H-Indole, 3-(2-propyl-5-oxazolyl)-, one could envision reacting phenylhydrazine with a carbonyl compound that already contains a masked or complete oxazole precursor moiety. However, a more direct approach to a versatile intermediate like indole-3-carboxaldehyde is often preferred. While the classic Fischer indole synthesis is not the most direct route to 3-unsubstituted-2-carboxaldehyde indoles, modifications and alternative strategies exist.

Leimgruber–Batcho Indole Synthesis Considerations

The Leimgruber–Batcho indole synthesis is a highly effective method for preparing indoles, particularly those unsubstituted at the 2- and 3-positions. wikipedia.orgtandfonline.com The reaction starts with an o-nitrotoluene, which undergoes condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.orgresearchgate.net Subsequent reductive cyclization of the nitro group affords the indole. wikipedia.org

A key advantage of this method is the commercial availability of a wide range of substituted o-nitrotoluenes, allowing for the synthesis of various substituted indoles. wikipedia.orgclockss.org The reaction conditions are generally mild, and the yields are often high. wikipedia.org To apply this to the synthesis of a 3-substituted indole precursor, the intermediate enamine can be functionalized before the reductive cyclization step. tandfonline.com For example, carboxylation of the enamine intermediate can lead to the formation of indole-3-carboxylic acid derivatives after cyclization. tandfonline.com This makes the Leimgruber-Batcho approach a viable, albeit multi-step, strategy for accessing the necessary precursors.

Other Established Indole Ring Closure Methods

Beyond the Fischer and Leimgruber-Batcho syntheses, a variety of other methods for indole ring formation have been developed. These include:

The Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to give indole-2-carboxylic acid. While traditionally used for 2-substituted indoles, modifications can provide access to other substitution patterns.

The Madelung Synthesis: This intramolecular cyclization of N-phenylamides at high temperatures is suitable for preparing certain indole derivatives, though the harsh conditions can limit its applicability.

Palladium-Catalyzed Syntheses: Modern synthetic chemistry has introduced numerous palladium-catalyzed methods for indole synthesis, such as the Larock indole synthesis, which involves the reaction of an o-iodoaniline with a disubstituted alkyne. youtube.com These methods offer high efficiency and functional group tolerance. google.comorganic-chemistry.org

Copper-Catalyzed Cyclizations: Copper salts have been shown to effectively catalyze the cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles. nih.gov

Strategies for Oxazole Ring Formation and Integration

With a suitable 3-functionalized indole precursor in hand, the next critical step is the construction of the 2-propyl-5-oxazolyl substituent.

Condensation Reactions for Oxazole Annulation

The formation of the oxazole ring often relies on condensation reactions that form the C-O and C=N bonds of the heterocycle. Several established methods are applicable here:

Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazoles. wikipedia.org In the context of our target molecule, this would require the preparation of an N-(1-(1H-indol-3-yl)-1-oxopropan-2-yl)butanamide, which could then be cyclized.

Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a synthon for the C2-N-C4 fragment of the oxazole. Reaction of an aldehyde (in this case, indole-3-carboxaldehyde) with TosMIC in the presence of a base can lead to the formation of a 5-substituted oxazole.

From α-Haloketones and Amides: The reaction of an α-haloketone with a primary amide is a common route to oxazoles. organic-chemistry.org For the synthesis of 1H-Indole, 3-(2-propyl-5-oxazolyl)-, this would involve reacting a 3-(haloacetyl)indole with butanamide.

Oxidative Cyclization: More recent methods involve the oxidative cyclization of various precursors. For instance, N'-benzylidene-(1H-indol-3-yl)alkane hydrazides can be oxidatively cyclized to form 2,5-disubstituted 1,3,4-oxadiazoles, a related but distinct heterocyclic system. researchgate.net Similar oxidative strategies can be envisioned for oxazole synthesis.

A plausible and direct approach for the synthesis of 1H-Indole, 3-(2-propyl-5-oxazolyl)- would involve the condensation of indole-3-carboxaldehyde with an appropriate partner that provides the remaining atoms of the oxazole ring. For instance, reaction with a reagent that can be converted to an α-amino ketone followed by acylation with butyryl chloride and subsequent cyclization would yield the desired product.

Cycloaddition Reactions in Oxazole Synthesis

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing powerful methods for the construction of the oxazole ring. These reactions typically involve the combination of two or more unsaturated molecules to form a cyclic adduct.

One of the most prominent methods is the [4+2] cycloaddition , or Diels-Alder reaction, where the oxazole ring acts as a diene. This approach is valuable for creating highly substituted pyridine (B92270) and furan (B31954) derivatives from the resulting cycloadducts. wikipedia.org The intramolecular version of the Diels-Alder reaction of oxazoles (IMDAO) has proven particularly effective in the total synthesis of complex natural products. Current time information in Bangalore, IN.

Another significant pathway is the [3+2] cycloaddition . A notable example is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgorganic-chemistry.org In this reaction, TosMIC reacts with an aldehyde in the presence of a base. organic-chemistry.orgvarsal.com The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde's carbonyl group, and subsequent intramolecular cyclization to form an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the oxazole. wikipedia.orgorganic-chemistry.org This method is particularly relevant for synthesizing 5-substituted oxazoles, making it a potential route for coupling with an indole moiety. wikipedia.orgvarsal.com

Modern variations of [3+2] cycloadditions include electrochemical methods that employ carboxylic acids and isocyanides, offering a green and sustainable approach to oxazole synthesis. These methods often proceed through the in-situ generation of key intermediates like acyloxyphosphonium ions.

Synthetic Routes for Coupling Indole and Oxazole Moieties in 1H-Indole, 3-(2-propyl-5-oxazolyl)-

Connecting the indole and oxazole rings to form the final compound can be achieved through several strategic approaches, primarily categorized as direct functionalization or fragment coupling.

Direct functionalization involves modifying a pre-existing indole ring by introducing the oxazole moiety at the C3 position. The indole nucleus is electron-rich, making the C3 position highly susceptible to electrophilic aromatic substitution. researchgate.net

A common strategy begins with the formylation of indole to produce indole-3-carbaldehyde . This can be achieved through methods like the Vilsmeier-Haack reaction. nih.gov The resulting aldehyde group serves as a versatile handle for further transformations. For instance, indole-3-carbaldehyde can then be used as a substrate in reactions that build the oxazole ring directly onto the indole. nih.gov

Another approach involves the direct C-H functionalization of the indole ring. While challenging, transition-metal-catalyzed reactions have emerged as powerful tools for creating C-C bonds at specific positions on the indole core. These methods might involve a directing group on the indole nitrogen or at another position to guide the metal catalyst to the desired C-H bond for activation and subsequent coupling with an oxazole-containing partner.

Fragment coupling strategies involve the separate synthesis of the indole and oxazole building blocks, which are then joined together. This approach offers flexibility, as each fragment can be independently modified before the final coupling step.

One such strategy starts with a functionalized indole, such as indole-3-carboxylic acid or its derivatives (e.g., amides, esters). nih.gov For example, an indole-3-carboxamide could be coupled with a suitable precursor to form the oxazole ring. nih.govnih.gov Alternatively, indole-3-carboxylic acid can be converted into an intermediate that is then cyclized with a partner to form the heterocycle.

Conversely, a pre-formed, functionalized oxazole can be coupled to the indole ring. For instance, a 5-halo or 5-stannyl oxazole can participate in cross-coupling reactions (e.g., Suzuki or Stille coupling) with an appropriately functionalized indole, such as indole-3-boronic acid. nrochemistry.com This method allows for the late-stage introduction of the oxazole moiety.

A highly effective and specific method for synthesizing 5-substituted oxazoles, which is directly applicable to creating the 3-(oxazol-5-yl)indole core, is the Van Leusen Oxazole Synthesis . organic-chemistry.org This reaction employs tosylmethyl isocyanide (TosMIC) and an aldehyde. wikipedia.orgorganic-chemistry.orgwikipedia.org

In the context of synthesizing the target molecule, indole-3-carbaldehyde would serve as the aldehyde component. The reaction proceeds by treating indole-3-carbaldehyde with TosMIC in the presence of a suitable base, such as potassium carbonate, in a solvent like methanol. varsal.com The reaction mechanism involves the formation of a 5-membered ring intermediate, which subsequently eliminates p-toluenesulfinic acid to yield the 5-(1H-indol-3-yl)oxazole. wikipedia.orgorganic-chemistry.org This method directly forges the C3-C5 bond between the indole and oxazole rings.

Table 1: Van Leusen Reaction for 3-(Oxazol-5-yl)indole Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| Indole-3-carbaldehyde | TosMIC | K₂CO₃ | Methanol | 5-(1H-indol-3-yl)oxazole |

This table illustrates a general procedure based on the Van Leusen oxazole synthesis. organic-chemistry.orgvarsal.com

Introduction of the 2-propyl Substituent and Other Peripheral Modifications

The final structural feature of the target compound is the propyl group at the C2 position of the oxazole ring. This substituent can be introduced either during the formation of the oxazole ring or by modifying a pre-existing oxazole.

The most common and direct method for installing the 2-propyl group is to incorporate it into one of the starting materials for the oxazole synthesis.

The Robinson-Gabriel synthesis is a classic method that involves the cyclodehydration of a 2-acylamino-ketone. synarchive.comnih.gov To obtain a 2-propyl oxazole, one would start with a 2-(butyrylamino)-ketone. The butyryl group, derived from butyric acid or its anhydride, directly becomes the 2-propyl substituent upon cyclization. synarchive.comnih.gov This reaction is typically catalyzed by a strong acid like sulfuric acid or trifluoromethanesulfonic acid. synarchive.com

Table 2: Robinson-Gabriel Synthesis for 2-Propyl-Oxazole Formation

| Starting Material | Reagent | Product Feature |

|---|---|---|

| 2-(Butyrylamino)-ketone | H₂SO₄ (or other dehydrating agent) | 2-propyl-oxazole |

This table outlines the precursor needed for the Robinson-Gabriel synthesis to yield the desired 2-propyl substituent. synarchive.com

Another well-established method is the reaction of an α-hydroxy-α-amino ketone with an aldehyde. In this case, the aldehyde provides the C2 carbon and its substituent. By using butyraldehyde , the 2-propyl-oxazole can be formed directly.

While direct alkylation of a pre-formed oxazole ring is possible, it is often less straightforward. Deprotonation of the oxazole ring typically occurs at the C2 position, creating a 2-lithiooxazole intermediate. However, this intermediate can be unstable and may undergo ring-opening. If successfully formed and trapped, this lithiated species could theoretically be alkylated with a propyl halide, but this is a less common approach due to the stability issues.

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another, which is crucial for constructing complex molecules from simpler starting materials. solubilityofthings.comimperial.ac.uk In the context of synthesizing 1H-Indole, 3-(2-propyl-5-oxazolyl)-, several FGI strategies are pivotal.

A common starting material for such syntheses is 1H-indole-3-carboxaldehyde, which can be synthesized from indole via the Vilsmeier-Haack reaction. nih.goveasychair.org This aldehyde group is a versatile handle for further transformations. For instance, it can be oxidized to a carboxylic acid. solubilityofthings.comnih.gov

The formation of the oxazole ring often proceeds from an α-haloketone and an amide. In the synthesis of the target molecule, indole-3-glyoxalyl chloride (an α-keto-acyl chloride) could be reacted with butanamide. Alternatively, a key intermediate such as (1H-indol-3-yl)(oxo)acetic acid can be converted to the corresponding amide, which then undergoes cyclization to form the oxazole ring. The conversion of a carboxylic acid to an amide is a standard FGI, which can be followed by cyclodehydration to yield the oxazole moiety. researchgate.net

Another critical FGI involves the transformation of an amide into a thioamide, which can be a precursor for thiazole (B1198619) synthesis, a related azole. While not directly for oxazole synthesis, the principles of activating the carbonyl group are relevant. organic-chemistry.org

Common functional group interconversions relevant to the synthesis of indole-oxazole structures are summarized in the table below.

| Starting Functional Group | Target Functional Group | Reagents/Conditions | Relevance to Synthesis |

| Aldehyde (R-CHO) | Carboxylic Acid (R-COOH) | Potassium permanganate (B83412) (KMnO₄) or Pyridinium chlorochromate (PCC) solubilityofthings.com | Preparation of indole-3-carboxylic acid intermediate nih.gov |

| Carboxylic Acid (R-COOH) | Amide (R-CONH₂) | Thionyl chloride (SOCl₂) followed by ammonia (NH₃) | Formation of an amide precursor for oxazole ring cyclization |

| Primary Amide (R-CONH₂) | Nitrile (R-CN) | Dehydrating agents (e.g., P₂O₅, SOCl₂) | Intermediate step in some heterocyclic syntheses |

| Ketone (R-CO-R') | Secondary Alcohol (R-CH(OH)-R') | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) solubilityofthings.com | Reduction of unwanted carbonyls or precursor modification |

Advanced Synthetic Techniques and Optimization

To enhance reaction efficiency, yield, and purity, advanced synthetic methods are employed. These include microwave-assisted synthesis and careful optimization of catalysts and reaction conditions.

Microwave-Assisted Synthesis in Indole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov In the synthesis of indole derivatives, microwave irradiation has been successfully used for various transformations, including N-alkylation and cycloaddition reactions. nih.gov

For the synthesis of 1H-Indole, 3-(2-propyl-5-oxazolyl)-, microwave energy could be applied to the key cyclization step to form the oxazole ring. For example, the reaction of an indole-derived α-haloketone with butanamide could be significantly expedited under microwave irradiation. researchgate.net Studies on related heterocyclic systems, such as the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, have shown that exposing the neat reactants to microwave irradiation can lead to excellent yields and high regioselectivity. mdpi.com The synthesis of isoxazolines, which are structurally related to oxazoles, has also been efficiently achieved using microwave assistance. researchgate.net

Table of Microwave-Assisted Reactions in Heterocyclic Chemistry

| Reaction Type | Reactants | Product Type | Typical Conditions | Advantage | Reference |

|---|---|---|---|---|---|

| Heterocyclization | Enamines | Functionalized Indoles | Neat, Microwave Irradiation | Excellent yields, high regioselectivity | mdpi.com |

| Cycloaddition | Azides, Alkynes | Triazole Derivatives | CuSO₄, Sodium Ascorbate, DMF/H₂O, Microwave | Higher yields (72-96%), shorter reaction time | nih.gov |

| Isoxazoline Formation | Chalcones, Hydroxylamine HCl | Isoxazolines | Ethanol, Microwave | Efficient synthesis | researchgate.net |

Catalyst Selection and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction parameters are critical for the successful synthesis of complex molecules like 1H-Indole, 3-(2-propyl-5-oxazolyl)-. osti.gov Palladium-, copper-, and gold-based catalysts are frequently used in cross-coupling and cyclization reactions to form indole and oxazole structures. nih.govmdpi.comnih.gov

Palladium-catalyzed reactions, such as Stille or Suzuki couplings, are instrumental in forming C-C bonds between pre-formed indole and oxazole rings. For instance, a 3-bromoindole could be coupled with a 2-propyl-5-(tributylstannyl)oxazole. Optimizing such reactions involves screening different palladium catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., tri-2-furylphosphine), solvents, and temperatures to maximize yield and minimize side products. researchgate.net

Gold catalysts have proven effective in multicomponent reactions to form substituted oxazoles. nih.gov A gold(III)-salen complex, for example, can catalyze a one-pot reaction between imines, alkynes, and acid chlorides to produce trisubstituted oxazoles. nih.gov This strategy could potentially be adapted for the target compound.

Optimization often involves a systematic study of parameters, as shown in the development of indole alkylation reactions where different bases (like Cs₂CO₃) and oxidants (like oxone®) were tested to improve yields. chemrxiv.org

Analytical Characterization Techniques for Structural Elucidation of 1H-Indole, 3-(2-propyl-5-oxazolyl)- and its Intermediates

The unambiguous identification of 1H-Indole, 3-(2-propyl-5-oxazolyl)- and its synthetic intermediates relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. researchgate.netrsc.org

For 1H-Indole, 3-(2-propyl-5-oxazolyl)- , the ¹H NMR spectrum would exhibit characteristic signals for the indole, oxazole, and propyl groups. The indole NH proton would typically appear as a broad singlet at a high chemical shift (δ > 10 ppm). The protons on the indole ring (H-2, H-4, H-5, H-6, H-7) would appear in the aromatic region (δ 7-8.5 ppm) with specific coupling patterns. researchgate.netrsc.org The H-4 proton of the oxazole ring would appear as a singlet in the aromatic region. The propyl group would show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxazole ring.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom. The carbonyl-like carbon of the oxazole ring (C-2) and the indole carbons would be found in the downfield region (δ > 100 ppm). rsc.org

Hypothetical ¹H NMR Data for 1H-Indole, 3-(2-propyl-5-oxazolyl)-

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole-NH | br s | ~11.5 | - |

| Indole-H2 | s | ~8.0 | - |

| Indole-H4/H7 | d | ~7.8-8.1 | ~8.0 |

| Indole-H5/H6 | t | ~7.1-7.3 | ~7.5 |

| Oxazole-H4 | s | ~7.5 | - |

| Propyl-CH₂ (α) | t | ~2.8 | ~7.5 |

| Propyl-CH₂ (β) | sextet | ~1.8 | ~7.5 |

Note: These are estimated values based on similar structures and may vary depending on the solvent and other experimental conditions. researchgate.netrsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.comrsc.org

For 1H-Indole, 3-(2-propyl-5-oxazolyl)- (Molecular Formula: C₁₄H₁₄N₂O), the molecular ion peak [M]⁺ would be observed in the mass spectrum. In HRMS (ESI), the protonated molecule [M+H]⁺ would be detected, confirming the molecular weight. rsc.org

The fragmentation pattern in Electron Ionization (EI) MS would likely involve the cleavage of the propyl group and the fragmentation of the indole and oxazole rings. A prominent fragment would be expected from the loss of a propyl radical (C₃H₇•), and another from the stable indolyl cation. Analysis of key intermediates, such as 1H-indole-3-carboxaldehyde, also relies heavily on MS to confirm their identity during the synthetic sequence. nist.govnist.gov

Table of Compound Names

| Compound Name |

|---|

| 1H-Indole, 3-(2-propyl-5-oxazolyl)- |

| 1H-indole-3-carboxaldehyde |

| 1H-indole-3-carboxylic acid |

| 2-methyl-1H-indole-3-carboxylate |

| 3-chloro-N-arylpropanamide |

| 3-(3-formyl-1H-indol-1-yl)-N-arylpropanamide |

| 5-methyl-2,4-dihydro-3H-pyrazol-3-one |

| Indole-3-glyoxalyl chloride |

| Butanamide |

| 3-bromoindole |

| 2-propyl-5-(tributylstannyl)oxazole |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Tri-2-furylphosphine |

| Cesium carbonate (Cs₂CO₃) |

| Oxone® |

| Gold(III)-salen complex |

| Potassium permanganate (KMnO₄) |

| Pyridinium chlorochromate (PCC) |

| Sodium borohydride (NaBH₄) |

| Lithium aluminum hydride (LiAlH₄) |

| Thionyl chloride (SOCl₂) |

| Copper(II) sulfate (B86663) (CuSO₄) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vital analytical technique for the structural elucidation of 1H-Indole, 3-(2-propyl-5-oxazolyl)- by identifying its characteristic functional group vibrations. The expected IR spectrum would exhibit a combination of absorptions corresponding to the indole and oxazole moieties, as well as the propyl substituent.

The indole N-H stretching vibration is anticipated to appear as a sharp to medium band in the region of 3400-3300 cm⁻¹. researchgate.netnist.gov The C-H stretching vibrations of the aromatic indole and oxazole rings, as well as the aliphatic propyl group, would be observed between 3100 and 2850 cm⁻¹. Specifically, the aromatic C-H stretches are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the indole and oxazole rings are predicted to give rise to several bands in the 1650-1450 cm⁻¹ region. researchgate.netekb.eg The C-O-C stretching of the oxazole ring typically appears in the 1150-1050 cm⁻¹ range. ekb.eg

Below is a data table summarizing the predicted characteristic IR absorption bands for 1H-Indole, 3-(2-propyl-5-oxazolyl)- .

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Moiety |

| 3400 - 3300 | N-H Stretch | Indole |

| 3100 - 3000 | C-H Stretch | Aromatic (Indole, Oxazole) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl group) |

| 1650 - 1580 | C=N Stretch | Oxazole |

| 1600 - 1450 | C=C Stretch | Aromatic (Indole, Oxazole) |

| 1150 - 1050 | C-O-C Stretch | Oxazole |

| 750 - 700 | C-H Bend (out-of-plane) | Aromatic (Indole) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of 1H-Indole, 3-(2-propyl-5-oxazolyl)- . A reversed-phase HPLC method would be most suitable for this non-polar to moderately polar compound.

A typical HPLC system for this analysis would consist of a C18 stationary phase, which is a non-polar column that separates compounds based on their hydrophobicity. The mobile phase would likely be a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid in water. ijpsonline.comoup.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and any potential impurities with good resolution. oup.com Detection would be most effectively achieved using a UV detector, likely set at a wavelength around 280 nm, where indole derivatives typically exhibit strong absorbance. oup.commdpi.com

The following table outlines a proposed HPLC method for the purity assessment of 1H-Indole, 3-(2-propyl-5-oxazolyl)- .

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Investigation of Molecular Mechanisms and Biological Targets in Preclinical Models

Elucidation of Specific Receptor and Enzyme Interactions

A thorough search of scientific databases and chemical literature yielded no specific data on the interaction of 1H-Indole, 3-(2-propyl-5-oxazolyl)- with the following targets:

G-Protein Coupled Receptor (GPCR) Modulation

There are no published studies investigating the modulatory effects of 1H-Indole, 3-(2-propyl-5-oxazolyl)- on any G-Protein Coupled Receptors, including the cannabinoid 1 (CB1) receptor. While some indole-containing compounds have been explored as allosteric modulators of the CB1 receptor, no such activity has been reported for this specific molecule.

Kinase Inhibition

The inhibitory potential of 1H-Indole, 3-(2-propyl-5-oxazolyl)- against key cellular kinases such as mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase) has not been evaluated in any published preclinical studies. The field of medicinal chemistry has seen the development of numerous kinase inhibitors based on various heterocyclic scaffolds, but this particular compound has not been identified as one.

Enzyme Inhibition Studies

No experimental data exists to support the inhibition of the following enzymes by 1H-Indole, 3-(2-propyl-5-oxazolyl)-:

5-Lipoxygenase (5-LOX)

Indoleamine 2,3-dioxygenase 1 (IDO1)

Cyclooxygenase-1/2 (COX-1/2)

Xanthine (B1682287) Oxidase

Tryptophan Dioxygenase

While other substituted indole (B1671886) derivatives have been investigated for their inhibitory effects on some of these enzymes, for instance, certain 1H-(Indol-5-yl)-3-substituted-1,2,4-oxadiazoles as 5-LOX inhibitors and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors, no such research has been extended to 1H-Indole, 3-(2-propyl-5-oxazolyl)-.

Cellular Pathway Modulation Studies

Induction of Cell Cycle Arrest and Apoptosis in Cellular Models

There is no evidence from in vitro cellular models to suggest that 1H-Indole, 3-(2-propyl-5-oxazolyl)- can induce cell cycle arrest or apoptosis. Although other structurally distinct indole derivatives, like certain oxindole-linked indolyl-pyrimidines, have been shown to exhibit such anticancer activities, these findings cannot be extrapolated to the compound .

Signaling Pathway Analysis (e.g., MAPK, PI3K/Akt)

While direct studies on the effect of 1H-Indole, 3-(2-propyl-5-oxazolyl)- on specific signaling pathways like MAPK or PI3K/Akt are not readily found, the broader class of indole derivatives is known to interact with these critical cellular cascades. The PI3K/Akt signaling pathway, in particular, is a key regulator of cell proliferation, survival, and metastasis in various cancers, including colorectal cancer nih.govnih.gov. It is frequently activated in cancer and is a major target for therapeutic development nih.gov. The activation of the PI3K/Akt/mTOR pathway is crucial for the growth and progression of colorectal cancers nih.gov. Research on other indole derivatives has shown their potential to modulate this pathway. For instance, the PI3K/Akt axis plays a pivotal role in the regulation of the epithelial-mesenchymal transition (EMT) process during colorectal cancer progression nih.gov. Given that the indole nucleus is a core structure in many biologically active compounds, it is plausible that 1H-Indole, 3-(2-propyl-5-oxazolyl)- could modulate the PI3K/Akt pathway, but specific experimental validation is required.

Oxidative Stress Response Modulation

Indole-based compounds have demonstrated potential in modulating oxidative stress. For example, indole-3-propionic acid has been shown to attenuate neuronal damage and oxidative stress nih.gov. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various pathological conditions, including neurodegenerative diseases nih.gov. Certain hybrid indole compounds have exhibited strong antioxidant and cytoprotective effects in cellular models by counteracting ROS nih.gov. Although direct evidence for 1H-Indole, 3-(2-propyl-5-oxazolyl)- is not available, the known antioxidant properties of the indole scaffold suggest that it could potentially participate in the modulation of oxidative stress responses.

In Vitro Biological Activity Profiling

The 3-(5-oxazolyl)indole skeleton is a core structure in several natural products that exhibit diverse biological activities, indicating significant potential for research and development in medicine sioc-journal.cn.

Antimicrobial Activity against Bacterial and Fungal Strains (e.g., S. aureus, MRSA, M. tuberculosis, C. albicans)

The indole nucleus is a promising scaffold for the development of new antimicrobial agents. While specific data on 1H-Indole, 3-(2-propyl-5-oxazolyl)- is not available, numerous studies on related indole derivatives demonstrate significant antimicrobial potential. For instance, newly synthesized (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of ampicillin (B1664943) and streptomycin (B1217042) nih.gov. Similarly, certain indole-triazole derivatives have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The combination of the indole and rhodanine (B49660) scaffolds has been proposed as a promising strategy for developing new antimicrobial therapies nih.gov. These findings suggest that the indole moiety within 1H-Indole, 3-(2-propyl-5-oxazolyl)- could confer antimicrobial properties, though this requires experimental verification.

Table 1: Antimicrobial Activity of Selected Indole Derivatives This table presents data for related indole compounds to illustrate the potential antimicrobial activity of the indole scaffold, as direct data for 1H-Indole, 3-(2-propyl-5-oxazolyl)- is not available in the searched sources.

| Compound/Derivative Class | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | Potent antibacterial activity, exceeding ampicillin and streptomycin in some cases. | nih.gov |

Anticancer Activity in Diverse Cancer Cell Lines (e.g., HT29, A549, Huh7, MCF7, HCT116, KG-1, HepG-2, Ho-8910)

The indole scaffold is a well-established pharmacophore in the design of anticancer agents nih.gov. Numerous synthetic and natural indole derivatives have exhibited potent cytotoxic activity against a variety of cancer cell lines. While direct anticancer studies on 1H-Indole, 3-(2-propyl-5-oxazolyl)- are not found in the reviewed literature, related 5-(3'-indolyl)oxazole derivatives are considered promising lead compounds for the discovery of new anticancer agents nih.gov. For example, a series of indole-containing diarylisoxazoles showed preferential antiproliferative activity in human colon (Colo320) and lung (Calu-3) cancer cell lines nih.gov. Furthermore, some indole-aryl amide derivatives have demonstrated significant cytotoxicity against HT29, HeLa, MCF7, and PC-3 cancer cell lines nih.gov. Another study on 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester identified it as having significant antimitotic activity at micromolar and submicromolar concentrations against a panel of cancer cell lines including MCF-7 and HCT116 researchgate.net. These examples underscore the potential of the indole core in conferring anticancer properties.

Table 2: Anticancer Activity of Selected Indole Derivatives This table presents data for related indole compounds to illustrate the potential anticancer activity of the indole scaffold, as direct data for 1H-Indole, 3-(2-propyl-5-oxazolyl)- is not available in the searched sources.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 5-(Indol-5-yl)-3-phenylisoxazole series | Colo320 (colon), Calu-3 (lung) | Low micromolar IC50 values, induction of caspases-3 and -7. | nih.gov |

| Indole-aryl amide derivatives | HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate) | Good cytotoxic activity against selected cell lines. | nih.gov |

Anti-inflammatory Effects in Cell-Based Assays (e.g., COX inhibition in vitro)

Indole derivatives have been investigated for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) enzymes nih.gov. The inhibition of COX-2 is a key mechanism for reducing inflammation nih.gov. While there is no specific information on the anti-inflammatory effects of 1H-Indole, 3-(2-propyl-5-oxazolyl)- , a study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives found that some of these compounds exhibited significant anti-inflammatory activity and selectively inhibited COX-2 expression nih.gov. This suggests that the indole scaffold can be a valuable template for designing novel anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Another approach has been the development of compounds that inhibit both 5-lipoxygenase (5-LOX) and COX enzymes, which may enhance tissue regeneration nih.gov. A series of 1H-(Indole-5-yl)-3-substituted-1,2,4-oxadiazoles were synthesized and evaluated as 5-LOX inhibitors, with some compounds showing high potency researchgate.net.

Antiviral Activity in Viral Replication Models

The 5-(3'-indolyl)oxazole scaffold is considered a promising lead for the discovery of antiviral agents nih.gov. Although direct antiviral testing of 1H-Indole, 3-(2-propyl-5-oxazolyl)- has not been reported in the available literature, related compounds have shown antiviral potential. For instance, a series of novel (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their antiviral activities against Hepatitis C virus (HCV) and coxsackie viruses B3 and B6, with several compounds exhibiting potent activity nih.gov. Additionally, derivatives of 5-indole-1,3,4-oxadiazole-2-thiol have been identified as inhibitors of HIV-1 Tat-mediated viral transcription nih.govresearchgate.net. These findings highlight the potential of the indole and oxazole (B20620) moieties in the development of new antiviral therapies.

In Vivo Preclinical Efficacy Studies in Animal Models (Strictly Excluding Clinical Human Data)

Behavioral and Pharmacological Models for Neurodegenerative ResearchNo data exists on the evaluation of 1H-Indole, 3-(2-propyl-5-oxazolyl)- in behavioral and pharmacological models relevant to neurodegenerative research.

Due to the lack of specific research on 1H-Indole, 3-(2-propyl-5-oxazolyl)- , the requested article, including data tables and detailed findings, cannot be created.

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Contexts (excluding dosage/administration)

In vitro metabolic stability assays are essential for predicting the in vivo metabolic fate of a drug candidate. These assays typically involve incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism. For the broader class of indole-containing compounds, metabolic stability can be variable and is highly dependent on the specific substitutions on the indole ring and any attached moieties. The indole ring itself is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. The specific metabolic pathways and the rate of metabolism would need to be determined experimentally for 1H-Indole, 3-(2-propyl-5-oxazolyl)- to understand its likely half-life and clearance in vivo.

The ability of a compound to permeate biological barriers, such as the intestinal epithelium for oral absorption and the blood-brain barrier (BBB) for central nervous system (CNS) effects, is a key determinant of its therapeutic potential. In vitro models, such as the Caco-2 cell monolayer assay, are commonly used to predict intestinal permeability and identify whether a compound is a substrate for efflux pumps like P-glycoprotein. researchgate.net

For instance, a Caco-2 permeability assay conducted on the indole-oxazole-pyrrole compound IIIM-290 indicated that it is not a substrate for efflux pumps, which is a favorable characteristic for oral bioavailability. researchgate.net In another study, an ADME evaluation of a marine-derived indole alkaloid, compound 5g, suggested a suitable profile for cell permeability. researchgate.net However, the same study indicated that compound 5g has low BBB permeability, which could be advantageous in avoiding potential CNS side effects for peripherally acting drugs. researchgate.net

Conversely, other indole-containing compounds have been shown to cross the BBB. For example, the harmine-related β-carboline alkaloids, which feature an indole core, have been noted to disrupt the BBB in zebrafish models. researcher.life A different study on a CYP2E1 inhibitor, Q11, which contains an indole-like scaffold, demonstrated its ability to penetrate the BBB in rats, achieving therapeutic concentrations in the brain. nih.gov

These examples highlight the diverse permeability profiles within the broader class of indole derivatives. The specific physicochemical properties of 1H-Indole, 3-(2-propyl-5-oxazolyl)- , such as its lipophilicity, molecular weight, and polar surface area, would ultimately determine its permeability characteristics across different biological barriers.

Data Tables

Table 1: Antimicrobial Activity of Structurally Related Indole Derivatives

| Compound Class | Organism | Activity Metric | Result | Reference |

| C-3 Arylazo-coupled Indoles | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | As low as 3 µM | researchgate.net |

| Indole-Triazole Derivatives | Various Bacteria & Fungi | MIC | 3.125-50 µg/mL | researchgate.net |

| Indole-Thiadiazole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparison to Ciprofloxacin | More effective | researchgate.net |

Table 2: Permeability Data for Structurally Related Indole Compounds

| Compound | Assay | Finding | Implication | Reference |

| IIIM-290 | Caco-2 Permeability | Not an efflux pump substrate | Favorable for oral bioavailability | researchgate.net |

| Compound 5g (marine indole alkaloid) | ADME Study | Suitable cell permeability, low BBB permeability | Potential for peripheral action with limited CNS side effects | researchgate.net |

| Q11 (CYP2E1 inhibitor) | In vivo rat study | Penetrates the BBB | Potential for CNS therapeutic applications | nih.gov |

Scientific Inquiry into 1H-Indole, 3-(2-propyl-5-oxazolyl)- Reveals Data Scarcity

Despite a thorough investigation into the scientific literature and chemical databases, detailed research on the specific chemical compound 1H-Indole, 3-(2-propyl-5-oxazolyl)- is markedly absent. While the broader class of indole and oxazole-containing molecules has been the subject of extensive study, this particular derivative remains largely unexplored within the public domain of scientific research.

Initial searches for "1H-Indole, 3-(2-propyl-5-oxazolyl)-" and associated terms such as "biological targets," "mechanism of action," and "preclinical development" did not yield specific data for this compound. The scientific community has shown considerable interest in the indole scaffold due to its presence in a wide array of biologically active natural products and synthetic drugs. Similarly, the oxazole ring is a known pharmacophore found in various therapeutic agents. However, the unique combination represented by 1H-Indole, 3-(2-propyl-5-oxazolyl)- does not appear in published studies detailing its synthesis, biological activity, or potential therapeutic applications.

Consequently, information regarding its future research directions and translational perspectives from a preclinical focus is not available. There are no public records of investigations into its novel biological targets, nor have advanced mechanistic studies such as proteomics or transcriptomics been applied to elucidate its cellular effects. Furthermore, its potential as a scaffold for developing multifunctional agents, its integration with computational and artificial intelligence-driven drug discovery platforms, and any preclinical development strategies for optimized analogues remain hypothetical without foundational research.

While general information exists for related indole and oxazole derivatives, any extrapolation of their properties to 1H-Indole, 3-(2-propyl-5-oxazolyl)- would be purely speculative and scientifically unsound. The absence of specific data precludes the creation of a detailed scientific article as requested. Further primary research is required to characterize this compound and determine its potential significance in the field of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Indole, 3-(2-propyl-5-oxazolyl)-, and how can reaction conditions be optimized?

- Methodology :

- A two-step synthesis is often employed:

Intermediate formation : React hydroxylamine hydrochloride with ethanol under reflux to generate oxadiazole precursors .

Coupling reaction : Use 1H-indole-3-carboxaldehyde with ceric ammonium nitrate (CAN) and polyethylene glycol (PEG) at 80°C to attach the indole moiety .

- Optimization involves adjusting solvent polarity (e.g., PEG for solubility), temperature control (80°C for coupling efficiency), and stoichiometric ratios (1.1:1 aldehyde-to-precursor ratio) to minimize byproducts .

Q. How can researchers characterize the structural purity of 1H-Indole, 3-(2-propyl-5-oxazolyl)-?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm indole C3 substitution via downfield shifts in -NMR (δ 7.8–8.2 ppm for oxazole protons) and -NMR (δ 160–165 ppm for oxazole carbons) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify polar impurities .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology :

- Antimicrobial screening : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines using broth microdilution assays against Candida albicans and Staphylococcus aureus, with fluconazole as a positive control .

- Cytotoxicity assays : Employ MTT tests on HepG2 liver cancer cells, comparing IC values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do structural modifications at the oxazole or indole rings affect bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) :

- Replace the propyl group at oxazole-C2 with bulkier substituents (e.g., cyclopropyl) to enhance lipophilicity and membrane permeability .

- Introduce electron-withdrawing groups (e.g., fluorine) at indole-C5 to improve binding to enzyme active sites (e.g., 5-LOX inhibition) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Case Study : Anticancer activity against HepG2 varies across studies (~30% inhibition in PubChem data vs. higher activity in oxadiazole derivatives ).

- Root-cause analysis :

Compare assay conditions (e.g., cell passage number, serum concentration).

Validate compound stability in DMSO/medium via LC-MS to rule out degradation .

Replicate experiments with standardized protocols (e.g., NCI-60 panel guidelines).

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Methodology :

- Intermediate isolation : Purify oxazole precursors via column chromatography (silica gel, ethyl acetate/hexane) before indole coupling .

- Catalyst optimization : Replace CAN with milder Lewis acids (e.g., ZnCl) to reduce side reactions .

- Scale-up adjustments : Use flow chemistry for continuous reflux, improving heat transfer and consistency .

Q. How can researchers evaluate the compound’s potential as a dual inhibitor (e.g., antimicrobial and anticancer)?

- Methodology :

- Multi-target assays : Screen against kinase panels (e.g., EGFR, VEGFR2) and microbial efflux pumps (e.g., C. albicans CDR1) .

- Synergy studies : Combine with standard drugs (e.g., 5-fluorouracil) to calculate combination indices (CI) using CompuSyn software .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate regioisomers or tautomeric forms?

- Approach :

- X-ray crystallography : Resolve tautomerism (e.g., oxazole vs. oxazolium forms) via single-crystal analysis .

- Tandem MS/MS : Fragment ions at m/z 215 (indole ring) and m/z 98 (oxazole) confirm regiochemistry .

Q. How to address solubility issues in in vivo studies?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.